molecular formula C14H13Cl2N5O4S B166753 Metosulam CAS No. 139528-85-1

Metosulam

Cat. No. B166753
M. Wt: 418.3 g/mol
InChI Key: VGHPMIFEKOFHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metosulam is a sulfonamide . Its molecular formula is C14H13Cl2N5O4S . It is a cream to tan colored powder . The IUPAC name for Metosulam is 2’,6’-dichloro-5,7-dimethoxy-3’-methyl [1,2,4]triazolo [1,5-a]pyrimidine-2-sulfonanilide .


Synthesis Analysis

The synthesis of Metosulam starts with thiazole as the starting material. It undergoes chlorosulfonation, reaction with aniline, cyclization, chlorination, and methoxylation to yield the final product . The main raw materials and intermediates include 5-amino-3-thiazole and 2,6-dichloro-3-methylphenylamine .


Molecular Structure Analysis

Metosulam contains a total of 41 bonds, including 28 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 aromatic ethers, 1 sulfonamide (thio-/dithio-), and 1 Triazole .


Physical And Chemical Properties Analysis

Metosulam has a molecular weight of 418.3 g/mol . It has a melting point of 210-211.5 ºC . The vapor pressure of Metosulam is 4×10-13Pa at 25℃ . The solubility of Metosulam in water is 100 mg/l at pH 5.0, 700 mg/l at pH 7.0, and 5600 mg/l at pH 9.0 .

Scientific Research Applications

Pharmacokinetics in Different Species

A study conducted by Timchalk et al. (1997) provided detailed pharmacokinetic data on Metosulam. The research involved administering Metosulam to rats, mice, and dogs and analyzing its absorption, distribution, and excretion patterns. It was found that Metosulam was rapidly absorbed in all three species, with differences in absorption rates and metabolic pathways observed among them. This study is pivotal in understanding how Metosulam behaves in different biological systems (Timchalk et al., 1997).

Environmental Analysis Techniques

Research by Maycock, Hastings, and Portwood (1995) focused on developing ultra-trace residue methodologies for detecting Metosulam in soil. Their work was crucial for environmental monitoring of Metosulam, ensuring that its use as a herbicide does not lead to harmful concentrations in agricultural environments (Maycock, Hastings, & Portwood, 1995).

Cytogenetic and Physiological Effects on Plants

Badr et al. (2013) explored the effects of Metosulam on Vicia faba plants, revealing its cytogenetic and physiological impacts. The study found that Metosulam caused a decrease in the mitotic index and increased chromosomal aberrations, indicating its potential mutagenic effects. This research is significant for understanding the broader ecological impact of Metosulam use (Badr et al., 2013).

Safety And Hazards

Metosulam is suspected of causing cancer (Category 2) and may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1) . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

A study titled “Cytophysiological impacts of Metosulam herbicide on Vicia faba plants” investigated the cytogenetic and physiological effects of Metosulam on Vicia faba cv Assuit 25 plants . The study found that Metosulam decreased the mitotic index and increased chromosomal aberrations frequency with increasing concentration and duration of treatment . The study also observed changes in soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content, as well as the activity of antioxidant enzymes .

properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPMIFEKOFHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047544
Record name Metosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 20 °C
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Metosulam

CAS RN

139528-85-1
Record name Metosulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139528-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metosulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOSULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium (469 mg, 20.4 mmol) was added to 25 ml of methanol under nitrogen and allowed to react. The resulting solution was allowed to cool and then 2.14 g (5.0 mmol) of N-(2,6-dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5 -a]pyrimidine-2-sulfonamide were added with stirring. After about one hour, 1 ml of acetic acid was added and the mixture was poured into about 150 ml of ice water. The solid present was collected by filtration and dried to obtain 1.76 g (84.2 percent of theory) of the title compound as a white powder, m.p. 218°-221° C.
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Metosulam
Reactant of Route 2
Reactant of Route 2
Metosulam
Reactant of Route 3
Reactant of Route 3
Metosulam
Reactant of Route 4
Reactant of Route 4
Metosulam
Reactant of Route 5
Reactant of Route 5
Metosulam
Reactant of Route 6
Metosulam

Citations

For This Compound
922
Citations
Madafiglio, Medd, Cornish, V De Ven - Weed Research, 2000 - Wiley Online Library
… metosulam when applied to seedlings of Raphanus raphanistrum was evaluated under controlled environments. Flumetsulam and metosulam … activity of flumetsulam and metosulam, as …
Number of citations: 26 onlinelibrary.wiley.com
JS Parnell, JC Hall - Journal of agricultural and food chemistry, 1998 - ACS Publications
… for the detection of metosulam. Such an assay … metosulam when compared to the HPLC methods. In this paper, we report the quantitative performance of a direct ELISA for metosulam …
Number of citations: 52 pubs.acs.org
A Badr, H Zaki, MO Germoush, AQ Tawfeek… - Acta physiologiae …, 2013 - Springer
The hazardous potential of the Metosulam herbicide, particularly the cytogenetic and physiological effects on Vicia faba cv Assuit 25 plants has been studied. The results showed that …
Number of citations: 28 link.springer.com
C Timchalk, MD Dryzga, KA Johnson… - Journal of Applied …, 1997 - Wiley Online Library
… metosulam and metabolites were excreted in the urine and quantitatively the relative amount of [14C]metosulam … ocular lesion in dogs is due to metosulam and may in part be due to its …
P Lieten - V International Strawberry Symposium 708, 2004 - actahort.org
… of metosulam (25 ppm) was applied 4 weeks after transplanting, when first flower buds emerged. The treatment with metosulam … use of the herbicides metosulam and glyphosate, could …
Number of citations: 7 www.actahort.org
R Maycock, M Hastings, D Portwood - International journal of …, 1995 - Taylor & Francis
… of metosulam in soil. In addition, parent metosulam would need to have sufficient selectively to be determined from its metabolites. Laboratory studies show that metosulam degrades …
Number of citations: 5 www.tandfonline.com
PR Downard, K Webb - Proceedings I of the 10th Australian Weeds …, 1993 - cabdirect.org
… Metosulam gives useful … Metosulam has a wide window of application (Zadoks 13-31) and has an excellent safety margin in wheat, barley, oats, triticale and cereal rye. Metosulam is …
Number of citations: 4 www.cabdirect.org
A Hashem, D Bowran, T Piper, H Dhammu - Weed Technology, 2001 - cambridge.org
… 116-fold more resistant to metosulam than the … metosulam was found in the resistant biotypes even though only 15% of the 78 biotypes were exposed to two applications of metosulam …
Number of citations: 73 www.cambridge.org
IM El-Metwally, RE Abdelraouf, MA Ahmed… - Agriculture (Pol' …, 2015 - sciendo.com
… water requirement with metosulam treatment was used followed by 75% of water requirement combined with metosulam treatment without significant difference among these treatments. …
Number of citations: 40 sciendo.com
E Schmolke, P Kinzel - Sonderheft, 1994
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.